Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate
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Description
Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate is an organic compound with the following chemical structure: . It belongs to the class of esters, specifically the thiazole-based esters. The compound is synthesized through a series of reactions, which we’ll explore next.
Synthesis Analysis
The synthesis of Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate involves the condensation of 2-aminobenzothiazole with ethyl chloroformate . This reaction forms the key intermediate, which is then further reacted with phenyl isocyanate to yield the final product . The overall synthetic pathway can be summarized as follows:
Molecular Structure Analysis
The molecular formula of Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate is C12H11N3O4S . It consists of a thiazole ring fused with an acetate group and a phenoxycarbonylamino substituent . The ester functional group is crucial for its biological activity.
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-19-12(17)8-10-9-21-13(15-10)16-14(18)20-11-6-4-3-5-7-11/h3-7,9H,2,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWHMTGCIINSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate |
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